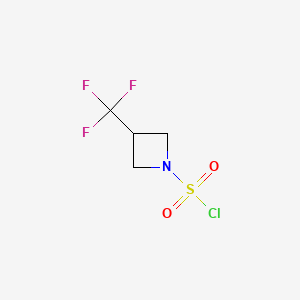
3-(Trifluoromethyl)azetidine-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Trifluoromethyl)azetidine-1-sulfonyl chloride is a chemical compound with the molecular formula C4H5ClF3NO2S and a molecular weight of 223.6 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to an azetidine ring, which is further connected to a sulfonyl chloride group. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
The synthesis of 3-(Trifluoromethyl)azetidine-1-sulfonyl chloride typically involves the reaction of azetidine with trifluoromethyl sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
3-(Trifluoromethyl)azetidine-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Addition Reactions: The trifluoromethyl group can participate in addition reactions with various electrophiles.
Common reagents used in these reactions include bases like triethylamine, nucleophiles like amines, and electrophiles for addition reactions. Major products formed from these reactions include sulfonamide and sulfonate derivatives .
Aplicaciones Científicas De Investigación
3-(Trifluoromethyl)azetidine-1-sulfonyl chloride has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(Trifluoromethyl)azetidine-1-sulfonyl chloride involves its reactivity with various nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives . The trifluoromethyl group can also participate in various chemical reactions, contributing to the compound’s overall reactivity .
Comparación Con Compuestos Similares
Similar compounds to 3-(Trifluoromethyl)azetidine-1-sulfonyl chloride include:
1-Azetidinesulfonyl chloride, 3-fluoro-3-(trifluoromethyl): This compound has a similar structure but with a fluorine atom attached to the azetidine ring.
1-Azetidinesulfonyl chloride, 3-(trifluoromethyl): This compound is structurally similar but lacks the fluorine atom on the azetidine ring.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and properties compared to other similar compounds .
Propiedades
Fórmula molecular |
C4H5ClF3NO2S |
|---|---|
Peso molecular |
223.60 g/mol |
Nombre IUPAC |
3-(trifluoromethyl)azetidine-1-sulfonyl chloride |
InChI |
InChI=1S/C4H5ClF3NO2S/c5-12(10,11)9-1-3(2-9)4(6,7)8/h3H,1-2H2 |
Clave InChI |
GTRKEEPTKFISQX-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1S(=O)(=O)Cl)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















